Alterlactone

Description

This compound has been reported in Alternaria with data available.

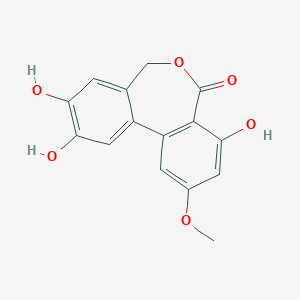

Structure

3D Structure

Properties

IUPAC Name |

2,3,8-trihydroxy-10-methoxy-5H-benzo[d][2]benzoxepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-20-8-3-10-9-5-12(17)11(16)2-7(9)6-21-15(19)14(10)13(18)4-8/h2-5,16-18H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAWVSLYMPCCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C(=O)OCC3=CC(=C(C=C32)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of Alterlactone in Fungi: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alterlactone is a polyketide-derived mycotoxin produced by various species of the fungal genus Alternaria. As a member of the benzenediol lactone family, its structural features and biological activities have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, drawing heavily on the well-characterized pathway of the structurally related compound, aldaulactone. Due to the limited direct research on this compound biosynthesis, the aldaulactone pathway in Alternaria dauci serves as a robust predictive model. This document details the putative enzymatic steps, the genetic basis, and the experimental methodologies pertinent to the study of this class of fungal secondary metabolites.

I. The Putative Biosynthetic Pathway of this compound

The biosynthesis of benzenediol lactones, including this compound, is a complex process orchestrated by a series of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). The core of this pathway involves the collaborative action of two distinct Type I polyketide synthases (PKSs): a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).

Based on the established biosynthesis of aldaulactone in Alternaria dauci, the following pathway for this compound is proposed:

-

Chain Initiation and Assembly by HR-PKS: The HR-PKS initiates the process by synthesizing a reduced polyketide chain. This enzyme iteratively condenses acetyl-CoA and malonyl-CoA units, employing its integrated domains for ketoreduction, dehydration, and enoylreduction to produce a specific, partially reduced polyketide intermediate.

-

Transfer and Chain Extension by NR-PKS: The polyketide intermediate is then transferred to the NR-PKS. This second PKS further extends the chain by adding several more malonyl-CoA units without subsequent reduction of the β-keto groups.

-

Cyclization and Aromatization: The NR-PKS catalyzes an intramolecular aldol condensation, leading to the formation of the characteristic benzenediol aromatic ring. The regioselectivity of this cyclization determines the final structure of the lactone.

-

Tailoring Modifications: Following the formation of the core polyketide structure, a series of tailoring enzymes, such as oxidoreductases and methyltransferases, are believed to modify the molecule to yield the final this compound structure. These modifications may include hydroxylations, dehydrogenations, and methylations. The exact sequence and nature of these tailoring steps are yet to be experimentally determined for this compound.

-

Lactone Formation and Release: The final step is the macrolactonization, catalyzed by a thioesterase (TE) domain, likely integrated within the NR-PKS, which releases the final this compound product.

II. Genetic Basis of this compound Biosynthesis

While the specific biosynthetic gene cluster for this compound has not yet been definitively identified, research on the closely related mycotoxin, aldaulactone, in Alternaria dauci provides a strong predictive framework. In A. dauci, a secondary metabolism gene cluster, designated as cluster 8, has been shown to be responsible for aldaulactone production.[1][2] This cluster contains the genes encoding the HR-PKS (AdPKS7) and the NR-PKS (AdPKS8).[1][2] Gene knockout experiments targeting these two PKS genes resulted in the complete abolishment of aldaulactone production, confirming their essential roles in the biosynthesis.[1][2] It is highly probable that a homologous gene cluster exists in this compound-producing Alternaria species, containing a similar pair of collaborating PKS genes and a suite of genes encoding the necessary tailoring enzymes.

III. Quantitative Data

Currently, there is a notable absence of specific quantitative data in the published literature regarding the biosynthesis of this compound. Enzyme kinetic parameters (such as Km and kcat) for the involved PKSs and tailoring enzymes have not been determined. Similarly, precise measurements of this compound concentrations under varying culture conditions or gene expression levels of the biosynthetic genes are not available. However, studies on aldaulactone have provided some relative quantitative insights.

| Parameter | Organism | Compound | Observation | Reference |

| Production Level | Alternaria dauci | Aldaulactone | The AUS001 strain produced approximately 30-fold less aldaulactone compared to the FRA001 and FRA017 strains. The ITA002 strain produced two to three times more aldaulactone than the FRA001 strain. | [1] |

| Gene Expression | Alternaria dauci | Aldaulactone | The expression patterns of AdPKS7 and AdPKS8 were found to correlate with the production of aldaulactone under different experimental conditions. | [1][2] |

| Gene Knockout Effect | Alternaria dauci | Aldaulactone | Knockout of either AdPKS7 or AdPKS8 completely abolished aldaulactone production. | [1][2][3][4] |

IV. Experimental Protocols

The elucidation of fungal secondary metabolite biosynthetic pathways relies on a combination of genetic and analytical techniques. The following protocols are based on methodologies successfully applied in the study of aldaulactone and are directly relevant for investigating this compound biosynthesis.

A. Gene Knockout via Homologous Recombination

This protocol is fundamental for confirming the function of candidate genes within the putative this compound biosynthetic gene cluster.

1. Construction of the Gene Replacement Cassette:

-

Objective: To create a DNA construct that will replace the target gene with a selectable marker, typically a hygromycin B resistance gene (hygB).

-

Procedure:

-

Amplify by PCR the 5' and 3' flanking regions (typically 1-1.5 kb) of the target gene from the genomic DNA of the wild-type Alternaria strain.

-

Amplify the hygB resistance cassette from a suitable plasmid vector.

-

Fuse the three fragments (5' flank - hygB cassette - 3' flank) using fusion PCR to generate the final gene replacement cassette.

-

2. Fungal Transformation:

-

Objective: To introduce the gene replacement cassette into the fungal cells.

-

Procedure:

-

Grow the Alternaria sp. in liquid culture to produce sufficient mycelium.

-

Harvest and wash the mycelium.

-

Digest the fungal cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) to generate protoplasts.

-

Purify the protoplasts by filtration and osmotic washing.

-

Incubate the protoplasts with the gene replacement cassette in the presence of polyethylene glycol (PEG) and CaCl2 to facilitate DNA uptake.

-

Plate the transformed protoplasts on regeneration medium containing an osmotic stabilizer (e.g., sorbitol) and the selective agent (hygromycin B).

-

3. Verification of Transformants:

-

Objective: To confirm the correct integration of the replacement cassette at the target locus.

-

Procedure:

-

Isolate genomic DNA from hygromycin-resistant colonies.

-

Perform diagnostic PCR using primers that anneal outside the flanking regions used for the construct and within the hygB cassette. The expected product sizes will differ between the wild-type and the knockout mutant, confirming homologous recombination.

-

B. Metabolite Analysis by HPLC-UV

This protocol is used to detect and quantify this compound production in wild-type and mutant fungal strains.

1. Sample Preparation:

-

Objective: To extract secondary metabolites from the fungal culture.

-

Procedure:

-

Culture the Alternaria strains in a suitable liquid or solid medium.

-

For liquid cultures, separate the mycelium from the broth. For solid cultures, harvest the agar and mycelium.

-

Extract the metabolites using an organic solvent such as ethyl acetate.

-

Evaporate the solvent to dryness under reduced pressure.

-

Re-dissolve the crude extract in a known volume of a suitable solvent, such as methanol, for HPLC analysis.

-

2. HPLC-UV Analysis:

-

Objective: To separate and quantify this compound.

-

Procedure:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution system, typically with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.

-

Monitor the elution profile with a UV-Vis detector at a wavelength appropriate for this compound (e.g., 305 nm, as used for aldaulactone).[4]

-

Identify the this compound peak by comparing its retention time with that of a purified standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the pure compound.

-

V. Conclusion and Future Directions

The biosynthesis of this compound in fungi is a fascinating example of polyketide synthesis, likely involving the coordinated action of a highly reducing and a non-reducing polyketide synthase, followed by a series of tailoring reactions. While the study of the closely related compound aldaulactone has provided a valuable blueprint, the specific genetic and enzymatic details of the this compound pathway remain to be elucidated.

Future research should focus on:

-

Identification of the this compound Biosynthetic Gene Cluster: Genome sequencing of an this compound-producing Alternaria species and subsequent bioinformatic analysis will be crucial to pinpoint the complete BGC.

-

Functional Characterization of Pathway Genes: Systematic gene knockout of all genes within the identified cluster will be necessary to determine the function of each enzyme, particularly the tailoring enzymes that differentiate this compound from other benzenediol lactones.

-

Heterologous Expression: Reconstitution of the entire biosynthetic pathway in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, would provide a controlled system for studying the pathway and for producing this compound and its intermediates.

-

In Vitro Enzymatic Assays: Purification and characterization of the individual enzymes will allow for detailed kinetic studies and a deeper understanding of their catalytic mechanisms.

A thorough understanding of the this compound biosynthetic pathway will not only contribute to our fundamental knowledge of fungal secondary metabolism but may also open avenues for the bio-engineering of novel compounds with potential applications in medicine and agriculture.

References

An In-Depth Technical Guide to the Physicochemical Properties of Alterlactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alterlactone, a polyketide metabolite isolated from the endolichenic fungus Ulocladium sp., has garnered interest within the scientific community for its notable antimicrobial and radical-scavenging activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its known biological activities and experimental workflows.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for understanding its behavior in various chemical and biological systems, guiding formulation development, and designing further experimental studies.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₆ | [1][2] |

| Molecular Weight | 288.25 g/mol | [1][2] |

| Appearance | Yellowish solid | Inferred from isolation reports of similar fungal polyketides. |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Data not available in searched literature. | |

| Solubility | Data not available in searched literature. | |

| pKa | Data not available in searched literature. | |

| Calculated LogP (XLogP3-AA) | 2.4 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

Spectroscopic Data

-

¹³C NMR Spectroscopy: The original isolation paper by Wang et al. (2012) reports the acquisition of ¹³C NMR data for the structural confirmation of this compound. However, the detailed spectral data is not provided in the abstract.[4]

-

¹H NMR, FT-IR, and UV-Vis Spectroscopy: Specific experimental data for this compound are not available in the searched literature. General principles of these techniques are described in the experimental protocols section.

Experimental Protocols

This section outlines the general methodologies employed for the determination of the physicochemical and biological properties of natural products like this compound.

Isolation and Purification

The isolation of this compound was first reported from the solid culture of the endolichenic fungus Ulocladium sp.[2][4] A general workflow for such an isolation is depicted below.

Protocol:

-

Cultivation: The endolichenic fungus Ulocladium sp. is grown on a solid medium.

-

Extraction: The fungal culture is extracted with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of metabolites.

-

Chromatography: The crude extract is subjected to various chromatographic techniques, including column chromatography over silica gel and high-performance liquid chromatography (HPLC), to separate the individual compounds.

-

Isolation: Fractions containing this compound are collected and further purified to yield the pure compound.

Structural Elucidation

The structure of a novel compound like this compound is determined using a combination of spectroscopic methods.

Protocols:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, enabling the assembly of the carbon skeleton and the placement of substituents.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups (e.g., hydroxyls, carbonyls, aromatic rings) based on their characteristic vibrational frequencies.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for identifying conjugated systems and chromophores.

Antimicrobial Activity Assay

The antimicrobial activity of this compound is a key biological property. A common method to assess this is the broth microdilution assay.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

-

Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Radical Scavenging Activity Assay (DPPH Assay)

The antioxidant potential of this compound can be evaluated by its ability to scavenge free radicals, often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

References

Alterlactone: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Alterlactone, a polyketide with notable biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, synthesis, and biological evaluation.

Core Data

This compound, a secondary metabolite, possesses the following key identifiers and properties.

| Property | Value | Source |

| CAS Number | 1030376-89-6 | N/A |

| Molecular Weight | 288.25 g/mol | [1] |

| Molecular Formula | C₁₅H₁₂O₆ | [1] |

Synthesis

The first total synthesis of this compound was achieved in a nine-step process with an overall yield of 69%. The synthesis commences with acetal-protected phloroglucinic acid and 6-bromopiperonal. A critical step in this synthesis is the construction of the central biaryl bond via a Suzuki coupling reaction.[2][3]

Experimental Protocol: Key Suzuki Coupling and Deprotection Steps

The following protocol is a summarized representation of the key steps in the total synthesis of this compound.[2]

Suzuki Coupling:

-

A mixture of the boronic acid derivative and the aryl bromide is prepared.

-

The reaction is carried out in a suitable solvent system.

-

A palladium catalyst, such as Pd(PPh₃)₄, is introduced to the mixture.

-

A base, for example, aqueous sodium carbonate, is added to facilitate the reaction.

-

The reaction mixture is heated under an inert atmosphere until completion.

-

The resulting product is extracted using an organic solvent and purified by chromatography.

Final Deprotection:

-

The benzyl-protected this compound is dissolved in a solvent mixture of ethanol and ethyl acetate (10:1).

-

Palladium on charcoal (10%) is added as a catalyst.

-

The mixture is subjected to hydrogenolysis to cleave the benzyl protecting groups, yielding this compound.[2]

-

It is noteworthy that the choice of solvent during hydrogenolysis is crucial; using ethyl acetate as the sole solvent can lead to the further reduction and formation of altenusin.[2]

Biological Activity

This compound has demonstrated a range of biological activities, including antimicrobial, radical scavenging, and cytotoxic effects.[2][4]

Antimicrobial Activity

This compound exhibits broad antimicrobial activity against various bacterial and fungal strains.[4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

A standardized broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against susceptible microorganisms.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined optical density.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: A positive control (microorganism in broth without this compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated under optimal conditions for the growth of the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Radical Scavenging Activity

This compound has been shown to possess strong radical scavenging activity.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging capacity of a compound.

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Sample Preparation: Various concentrations of this compound are prepared in methanol.

-

Reaction: The this compound solutions are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Cytotoxic and Phytotoxic Activity

This compound has demonstrated moderate in vitro cytotoxic activity against L5178Y mouse lymphoma cells, with 11.8% growth observed at a concentration of 10 mmol/mL.[2] Additionally, it is noted as a phytotoxic metabolite.[5][6]

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways affected by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Conclusion

This compound is a polyketide of significant interest due to its demonstrated antimicrobial, radical scavenging, and cytotoxic properties. The established total synthesis provides a pathway for obtaining this compound for further investigation. Future research should focus on elucidating the specific signaling pathways modulated by this compound to better understand its mechanism of action and potential therapeutic applications.

References

- 1. This compound | C15H12O6 | CID 24899917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Aldaulactone – An Original Phytotoxic Secondary Metabolite Involved in the Aggressiveness of Alternaria dauci on Carrot [frontiersin.org]

- 6. Aldaulactone – An Original Phytotoxic Secondary Metabolite Involved in the Aggressiveness of Alternaria dauci on Carrot - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Resorcylic Acid Lactones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcylic acid lactones (RALs) are a class of naturally occurring polyketides, primarily of fungal origin, characterized by a β-resorcylic acid moiety fused to a macrocyclic lactone ring.[1][2] This diverse family of compounds has garnered significant attention in the scientific community due to its broad spectrum of potent biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] Their mechanisms of action are multifaceted, often involving the inhibition of key cellular signaling proteins such as kinases and heat shock proteins. This technical guide provides an in-depth overview of the biological activities of prominent resorcylic acid lactones, with a focus on their quantitative inhibitory data, the experimental protocols used to determine these activities, and the signaling pathways they modulate.

Core Biological Activities and Quantitative Data

The biological potency of resorcylic acid lactones is best illustrated through their quantitative inhibition data against various cellular targets and cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for key RALs, providing a comparative view of their efficacy.

Cytotoxicity against Human Cancer Cell Lines

The cytotoxic effects of resorcylic acid lactones are fundamental to their potential as anticancer agents. The enone moiety within the macrocyclic ring has been identified as a crucial feature for this activity.

| Compound | MCF-7 (Breast) IC50 (µM) | H460 (Lung) IC50 (µM) | SF268 (CNS) IC50 (µM) |

| 15-O-desmethyl-5Z-7-oxozeaenol | 1.8 | 0.9 | 0.8 |

| (5E)-7-oxozeaenol | 3.6 | 1.9 | 1.7 |

| 5Z-7-oxozeaenol | 0.3 | 0.2 | 0.2 |

| Hypothemycin | 0.04 | <0.01 | 0.02 |

| Zearalenone | >25 | 16.5 | >50 |

Data sourced from reference[5].

Inhibition of Key Signaling Molecules

Resorcylic acid lactones exert their biological effects by targeting critical nodes in cellular signaling pathways. Their inhibitory activity against protein kinases and heat shock protein 90 (Hsp90) is particularly noteworthy.

| Compound | Target | IC50 |

| 5Z-7-Oxozeaenol | TAK1 | 8 nM |

| 5Z-7-Oxozeaenol | MEK1 | 411 nM[6] |

| 5Z-7-Oxozeaenol | MEKK1 | 268 nM[6] |

| Hypothemycin | P-ERK1/2 depletion in HT29 cells | 20 nM[7] |

| Hypothemycin | P-ERK1/2 depletion in COLO829 cells | 10 nM[7] |

| Radicicol | Hsp90 | < 1 µM[8] |

NF-κB Signaling Inhibition

The anti-inflammatory properties of many resorcylic acid lactones are attributed to their ability to inhibit the NF-κB signaling pathway.

| Compound | NF-κB Inhibition IC50 (µM) |

| 15-O-desmethyl-5Z-7-oxozeaenol | 0.75 |

| 5Z-7-oxozeaenol | 0.15 |

| Zeaenol | >50 |

| (5E)-7-oxozeaenol | 1.8 |

Data sourced from reference[5].

Key Signaling Pathways Modulated by Resorcylic Acid Lactones

Resorcylic acid lactones, particularly those with a cis-enone moiety, are known to act as irreversible inhibitors of a subset of protein kinases by forming a covalent adduct with a cysteine residue in the ATP-binding pocket.[9] This mechanism is central to their disruption of the MAPK and NF-κB signaling cascades.

MAPK Signaling Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival. Certain RALs, such as hypothemycin, effectively inhibit this pathway at multiple levels.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a key regulator of inflammation. Resorcylic acid lactones like 5Z-7-oxozeaenol inhibit this pathway by targeting TGF-β-activated kinase 1 (TAK1), an upstream activator of the IKK complex.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of resorcylic acid lactones.

General Workflow for Bioactivity Screening of Natural Products

The discovery and characterization of bioactive resorcylic acid lactones typically follow a structured workflow, from initial screening to detailed mechanistic studies.

References

- 1. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Targeted covalent inactivation of protein kinases by resorcylic acid lactone polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Molecular modeling and crystal structure of ERK2-hypothemycin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Alterlactone-Producing Fungal Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alterlactone is a resorcylic acid lactone, a class of polyketide secondary metabolites produced by various fungal species. These compounds have garnered interest in the scientific community due to their diverse biological activities, which suggest potential applications in drug development and other biotechnological fields. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, the biosynthetic pathways involved, and detailed experimental protocols for its production, extraction, and quantification.

This compound Producing Fungal Strains

The primary producers of this compound and related resorcylic acid lactones belong to the genus Alternaria, a ubiquitous group of ascomycete fungi.

-

Alternaria alternata : This species is the most frequently cited producer of a wide array of secondary metabolites, including this compound. However, it's important to note that Alternaria alternata represents a species complex, and metabolite profiles can vary significantly between different strains and isolates.

-

Alternaria dauci : While not explicitly reported to produce this compound, this species produces aldaulactone, a structurally similar dihydroxyphenylacetic acid lactone. The study of its biosynthetic pathway provides a valuable model for understanding the production of related compounds like this compound.

While specific quantitative data for this compound production is scarce in publicly available literature, studies on other Alternaria metabolites provide a basis for expected yield ranges. For instance, production of related mycotoxins like alternariol (AOH) and alternariol monomethyl ether (AME) by Alternaria strains can range from micrograms to several milligrams per kilogram of culture substrate, depending on the strain and fermentation conditions.

Data Presentation: Production of Related Metabolites by Alternaria Species

| Fungal Strain | Culture Conditions | Metabolite | Yield | Reference |

| Alternaria alternata RC-CR767 | Chickpea-based medium, 0.99 aW, 30 °C, 14 days | AOH | Maximum production observed (specific value not provided) | [1] |

| Alternaria alternata RC-CR902 | Chickpea-based medium, 0.98 aW, 30 °C, 28 days | AOH | Maximum production observed (specific value not provided) | [1] |

| Alternaria alternata RC-CR767 | Chickpea-based medium, 0.99 aW, 30 °C, 14 days | AME | Maximum production observed (specific value not provided) | [1] |

| Alternaria alternata RC-CR902 | Chickpea-based medium, 0.98 aW, 30 °C, 28 days | AME | Maximum production observed (specific value not provided) | [1] |

| Alternaria arborescens RC-CR910 | Chickpea-based medium, 0.98 aW, 25 °C | AOH, AME | Maximum production observed (specific value not provided) | [1] |

Biosynthesis of this compound

The biosynthesis of resorcylic acid lactones like this compound is a complex process involving a series of enzymatic reactions orchestrated by a dedicated gene cluster. The core of this machinery is a pair of polyketide synthases (PKSs).

Based on the well-studied biosynthesis of the related compound aldaulactone in Alternaria dauci, the following pathway is proposed for this compound:

-

Polyketide Chain Assembly : A highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS) work in tandem. The HR-PKS synthesizes a reduced polyketide chain, which is then transferred to the NR-PKS for further extension and cyclization.

-

Cyclization and Aromatization : The NR-PKS catalyzes the cyclization of the polyketide chain, leading to the formation of the characteristic resorcylic acid moiety.

-

Lactone Formation : A subsequent enzymatic step, likely involving a thioesterase domain within the PKS or a separate enzyme, facilitates the macrolactonization to form the final this compound structure.

The expression of the PKS genes is tightly regulated and often correlates with the production of the final metabolite.

Mandatory Visualization: Proposed Biosynthetic Pathway of this compound

References

Alterlactone Solubility: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of alterlactone, a compound of interest for its antimicrobial and radical scavenging properties. Due to the limited availability of public quantitative solubility data, this document focuses on providing detailed experimental protocols for researchers to determine this compound's solubility in various solvents. Furthermore, it outlines a key signaling pathway potentially modulated by this compound's bioactivity and presents a generalized experimental workflow for solubility determination. This guide is intended for researchers, scientists, and professionals in drug development who are working with or investigating this compound.

Introduction to this compound

This compound is a polyketide that has demonstrated notable biological activities, including broad antimicrobial effects against various bacteria and fungi. Its inherent radical scavenging activity also suggests potential applications in therapeutic areas where oxidative stress is a key pathological factor. To advance the research and development of this compound for potential pharmaceutical applications, a thorough understanding of its physicochemical properties, particularly its solubility in different solvent systems, is crucial. Solubility is a critical determinant of a compound's bioavailability, formulation feasibility, and efficacy.

Solubility of this compound

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common laboratory solvents. The absence of such data highlights a significant knowledge gap for researchers working with this compound.

To address this, the following table has been prepared to guide researchers in their experimental design for determining this compound's solubility. It lists common solvents with varying polarities that are frequently used in pharmaceutical development. Researchers can use the experimental protocols outlined in Section 3 to populate this table with their own empirical data.

Table 1: Solubility of this compound in Various Solvents (Data Not Available)

| Solvent | Solvent Type | Polarity Index | Expected Solubility | Quantitative Data (mg/mL) | Temperature (°C) | Method |

| Water | Polar Protic | 9.0 | Low | Data Not Available | 25 | Shake-Flask |

| Ethanol | Polar Protic | 5.2 | Moderate to High | Data Not Available | 25 | Shake-Flask |

| Methanol | Polar Protic | 6.6 | Moderate to High | Data Not Available | 25 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | Data Not Available | 25 | Shake-Flask |

| Acetone | Polar Aprotic | 5.1 | Moderate | Data Not Available | 25 | Shake-Flask |

| Acetonitrile | Polar Aprotic | 5.8 | Moderate | Data Not Available | 25 | Shake-Flask |

| Dichloromethane (DCM) | Non-polar | 3.1 | Low to Moderate | Data Not Available | 25 | Shake-Flask |

| Hexane | Non-polar | 0.1 | Very Low | Data Not Available | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The shake-flask method is the gold standard for determining equilibrium solubility, and High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the concentration of the dissolved solute.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the solubility of a compound in a specific solvent at a constant temperature until equilibrium is reached.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

Procedure:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of this compound in the filtered supernatant from the shake-flask experiment.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (or other suitable stationary phase)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

Procedure:

-

Method Development: Develop an HPLC method capable of separating this compound from any potential impurities or degradation products. This includes optimizing the mobile phase composition, flow rate, column temperature, and UV detection wavelength.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should be linear with a correlation coefficient (r²) close to 1.

-

Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.

-

Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Solubility Calculation: Back-calculate the original concentration of this compound in the undiluted supernatant by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Signaling Pathway and Experimental Workflow Visualization

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1][2][3][4][5][6][7][8][9][10] Given this compound's biological activities, it is plausible that it may exert its effects by modulating components of this pathway. The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Conclusion

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. New insights on PI3K/AKT pathway alterations and clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. origene.com [origene.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Alterlactone

These application notes provide a detailed protocol for the total synthesis of Alterlactone, a resorcylic acid lactone mycotoxin. The synthesis was first reported by Cudaj and Podlech in 2012 and is achieved in a nine-step sequence with a 69% overall yield.[1][2] The key transformation in this synthetic route is a Suzuki coupling reaction to construct the central biaryl bond.[1][2]

Biological Activity

This compound was first isolated from the fungal endophyte Alternaria sp. and has demonstrated moderate in vitro cytotoxic activity against L5178Y cells.[1] It also exhibits broad antimicrobial activity against various bacterial and fungal strains and shows strong radical scavenging properties.[3]

Synthetic Strategy

The total synthesis of this compound commences with acetal-protected phloroglucinic acid and 6-bromopiperonal. The longest linear sequence of the synthesis consists of five steps.[1][2] A pivotal step in this strategy is the Suzuki coupling of a boronate derivative with a brominated aromatic compound, which is followed by a translactonization to form the seven-membered lactone ring.[1] The final step involves the deprotection of the benzyl ethers to yield this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of this compound.

| Step | Reaction | Starting Material(s) | Product | Reagents and Conditions | Yield (%) |

| 1-4 | Synthesis of Brominated Derivative 16 | Acetal-protected phloroglucinic acid, 6-bromopiperonal | Brominated Derivative 16 | Multi-step synthesis (details not fully available in search results) | - |

| 5 | Suzuki Coupling and Translactonization | Brominated Derivative 16, Boronate 11 | Benzyl-protected this compound 17 | Pd(OAc)₂, S-Phos, Cs₂CO₃ | 81 |

| 6 | Hydrogenolysis (Deprotection) | Benzyl-protected this compound 17 | This compound (8) | H₂, Pd/C, EtOH/EtOAc (10:1) | quant. |

| - | Overall | Acetal-protected phloroglucinic acid, 6-bromopiperonal | This compound (8) | Nine steps (longest linear sequence of five steps) | 69 |

Experimental Protocols

Key Experiment: Suzuki Coupling and Translactonization

This protocol describes the palladium-catalyzed Suzuki coupling of the brominated derivative with the corresponding boronate, followed by an in situ translactonization to yield benzyl-protected this compound.

Materials:

-

Brominated derivative 16

-

Boronate 11

-

Palladium(II) acetate (Pd(OAc)₂)

-

S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Preparative HPLC system

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the brominated derivative 16, boronate 11 (typically in slight excess), palladium(II) acetate, S-Phos, and cesium carbonate.

-

Add the anhydrous, degassed solvent to the flask.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1]

-

Extract the aqueous layer with ethyl acetate (2 x 25 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude residue by silica gel column chromatography (e.g., using a cyclohexane-EtOAc gradient) to separate the desired product from byproducts, such as the homocoupling product of the boronate.[1]

-

For higher purity, the resulting material can be further purified by preparative HPLC to yield the pure benzyl-protected this compound 17.[1]

Final Deprotection Step: Hydrogenolysis

This protocol outlines the final deprotection of the benzyl ethers to afford this compound. The choice of solvent is critical in this step to prevent over-reduction to Altenusin.[1]

Materials:

-

Benzyl-protected this compound 17

-

Palladium on charcoal (Pd/C, 10%)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the benzyl-protected this compound 17 in a 10:1 mixture of ethanol and ethyl acetate.[1]

-

Carefully add a catalytic amount of 10% palladium on charcoal to the solution.

-

Place the reaction vessel under an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with additional solvent (EtOH/EtOAc).

-

Concentrate the filtrate under reduced pressure to yield this compound (8) quantitatively.[1]

Visualizations

Caption: Total synthesis pathway of this compound.

Caption: Experimental workflow for the Suzuki coupling.

References

Application Notes and Protocols: Suzuki Coupling Reaction in the Total Synthesis of Alterlactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the utilization of the Suzuki-Miyaura cross-coupling reaction in the total synthesis of Alterlactone, a resorcylic acid lactone mycotoxin. The key transformation involves the palladium-catalyzed coupling of a functionalized arylboronate with a brominated aromatic compound to construct the central biaryl bond of the this compound scaffold.

Introduction

This compound is a polyketide natural product isolated from the fungus Alternaria sp. that has demonstrated moderate cytotoxic activity.[1] Its complex structure, featuring a dibenzo[c,e]oxepin-5(7H)-one core, has made it an attractive target for total synthesis. A key strategic disconnection in the synthesis of this compound is the formation of the biaryl bond that links the two aromatic rings. The Suzuki-Miyaura coupling reaction has proven to be a highly effective method for achieving this transformation, offering mild reaction conditions and broad functional group tolerance.[1][2]

The first total synthesis of this compound was accomplished in nine steps with an overall yield of 69%. A pivotal step in this synthesis is the Suzuki coupling of an acetal-protected phloroglucinic acid derivative with 6-bromopiperonal.[2] This document outlines the specifics of this key reaction, providing the necessary data and protocols for its successful implementation in a laboratory setting.

Data Presentation

The following tables summarize the key quantitative data associated with the Suzuki coupling reaction for the synthesis of a protected this compound precursor and its subsequent deprotection to yield this compound.

Table 1: Suzuki Coupling Reaction for Protected this compound Synthesis [1]

| Parameter | Value |

| Reactant 1 | Acetal-protected phloroglucinic acid boronate |

| Reactant 2 | Benzylated bromo alcohol derivative (16) |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | S-Phos |

| Base | Cesium carbonate (Cs₂CO₃) |

| Solvent | Not specified in abstract |

| Yield of Coupled Product (17) | 81% |

Table 2: Deprotection to Yield this compound [1]

| Parameter | Value |

| Starting Material | Benzyl-protected this compound (17) |

| Catalyst | Palladium on charcoal (Pd/C) |

| Solvent | Ethanol/Ethyl acetate (10:1) |

| Yield of this compound (8) | Quantitative |

Experimental Protocols

Materials and Equipment

-

Reaction vials/flasks suitable for inert atmosphere reactions

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware

-

Syringes and needles

-

Chromatography equipment for purification (e.g., column chromatography, MPLC, HPLC)

-

NMR spectrometer and mass spectrometer for product characterization

Reagents

-

Acetal-protected phloroglucinic acid boronate (11)

-

Benzylated bromo alcohol derivative (16)

-

Palladium(II) acetate (Pd(OAc)₂)

-

S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

-

Palladium on charcoal (10 wt. %)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Deuterated solvents for NMR analysis

-

High-purity solvents for chromatography

Protocol 1: Suzuki Coupling for Protected this compound Synthesis[1]

-

To a dry reaction flask, add the acetal-protected phloroglucinic acid boronate (11) and the benzylated bromo alcohol derivative (16).

-

Add cesium carbonate as the base.

-

In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate and S-Phos in a small amount of the anhydrous, degassed solvent.

-

Add the catalyst solution to the reaction flask containing the reactants and base.

-

Add the remaining volume of the anhydrous, degassed solvent to the reaction mixture.

-

Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. Further purification by medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) may be necessary to obtain the pure coupled product (17).

Protocol 2: Deprotection of Benzyl-Protected this compound[1]

-

Dissolve the purified benzyl-protected this compound (17) in a 10:1 mixture of ethanol and ethyl acetate.

-

Carefully add palladium on charcoal (10 wt. %) to the solution.

-

Subject the reaction mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with ethanol and ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound (8) as the final product.

Mandatory Visualization

Caption: Key components of the Suzuki coupling reaction for the synthesis of the protected this compound precursor.

Caption: Hydrogenolysis for the final deprotection to yield this compound.

References

Application Notes and Protocols for the Purification of Alterlactone from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Alterlactone, a polyketide metabolite with known antimicrobial and radical-scavenging properties, from fungal cultures. This compound has been isolated from various species of the genus Alternaria and the endolichenic fungus Ulocladium sp.[1].

I. Introduction to this compound

This compound is a mycotoxin belonging to the group of dibenzo-α-pyrones. Its chemical formula is C₁₅H₁₂O₆ and it possesses a lactone ring structure[2]. The biological activity of this compound, particularly its antimicrobial effects against bacteria such as Bacillus subtilis, makes it a compound of interest for drug discovery and development[1].

II. Data Presentation

Table 1: Fungal Sources of this compound

| Fungal Genus | Species | Reference |

| Alternaria | sp. | [1] |

| alternata | [1] | |

| Ulocladium | sp. | [1] |

Table 2: Biological Activity of this compound

| Activity | Target Organism/System | Metric | Value | Reference |

| Antimicrobial | Bacillus subtilis | IC₅₀ | 41 µM | [1] |

| Cytotoxicity | L5178Y mouse lymphoma cells | Toxic | - | [2] |

III. Experimental Protocols

This section outlines the detailed methodologies for the cultivation of this compound-producing fungi, followed by the extraction and purification of the target compound.

Protocol 1: Fungal Cultivation

Two primary methods for fungal cultivation to produce this compound are solid-state fermentation and liquid (submerged) fermentation. Solid-state fermentation often yields higher concentrations of secondary metabolites[3][4].

1.1: Solid-State Fermentation

-

Media Preparation: Prepare a solid substrate medium. A common choice is rice medium.

-

Weigh 100 g of rice into a 500 mL Erlenmeyer flask.

-

Add 100 mL of distilled water.

-

Autoclave at 121°C for 20 minutes to sterilize.

-

-

Inoculation:

-

Aseptically inoculate the sterilized rice medium with a small agar plug containing the mycelium of the Alternaria or Ulocladium strain.

-

-

Incubation:

-

Incubate the flask at 25-28°C in the dark for 21-30 days[5].

-

1.2: Liquid Fermentation

-

Media Preparation: Prepare a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Czapek's medium[6][7].

-

Dissolve the appropriate amount of dehydrated medium in distilled water as per the manufacturer's instructions.

-

Dispense into Erlenmeyer flasks.

-

Autoclave at 121°C for 20 minutes.

-

-

Inoculation:

-

Inoculate the sterilized liquid medium with a fungal spore suspension or a mycelial slurry from a pre-culture.

-

-

Incubation:

-

Incubate the flasks at 25-28°C on a rotary shaker at 150-180 rpm for 14-21 days[8].

-

Protocol 2: Extraction of this compound

This protocol describes the extraction of this compound from the fungal culture.

-

Harvesting:

-

Solid Culture: After incubation, dry the fungal rice culture and grind it into a fine powder.

-

Liquid Culture: Separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter. The broth can be extracted separately from the mycelial mass.

-

-

Solvent Extraction:

-

Macerate the powdered solid culture or the mycelial mass in a suitable organic solvent. A common approach is to perform a sequential extraction with solvents of increasing polarity[8].

-

Begin by extracting with a nonpolar solvent like petroleum ether to remove lipids.

-

Follow with extraction using a solvent of intermediate polarity, such as chloroform or ethyl acetate, which is likely to extract this compound.

-

Perform each extraction step three times to ensure maximum recovery.

-

Combine the extracts of the same solvent.

-

-

Concentration:

-

Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Protocol 3: Purification of this compound

The crude extract containing this compound is then subjected to chromatographic techniques for purification.

3.1: Preliminary Fractionation (Optional)

-

For complex crude extracts, an initial fractionation step using vacuum liquid chromatography (VLC) or column chromatography over silica gel can be beneficial.

-

Elute with a stepwise gradient of solvents, such as a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

3.2: Semipreparative High-Performance Liquid Chromatography (HPLC)

This is the key step for obtaining pure this compound. Based on protocols for similar fungal polyketides, a reversed-phase HPLC approach is recommended[8][9].

-

Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

-

Gradient Program (Example):

-

Start with a mobile phase composition of 30% acetonitrile in water.

-

Increase the acetonitrile concentration linearly to 70% over 30 minutes.

-

Increase to 100% acetonitrile over the next 5 minutes and hold for 5 minutes.

-

Return to initial conditions and equilibrate the column for 10 minutes before the next injection.

-

-

Flow Rate: 2-4 mL/min.

-

Detection: UV detector at a wavelength of approximately 254 nm and 280 nm.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time.

-

Purity Analysis:

-

Analyze the collected fraction by analytical HPLC to confirm its purity.

-

Confirm the identity of the purified compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

IV. Visualizations

Experimental Workflow

References

- 1. Natural resorcylic lactones derived from alternariol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolites from Alternaria Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 5. ijcmas.com [ijcmas.com]

- 6. researchgate.net [researchgate.net]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Dual Induction of New Microbial Secondary Metabolites by Fungal Bacterial Co-cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and structure elucidation of isoaltenuene, a new metabolite ofAlternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Antimicrobial Action of Lactones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Lactones, a diverse group of cyclic esters, have emerged as promising candidates with a broad spectrum of biological activities, including antimicrobial properties. This document provides an overview of the known and proposed mechanisms of antimicrobial action for lactones, with a specific focus on available data for altholactone, a representative styryllactone. Furthermore, it outlines detailed experimental protocols for researchers investigating the antimicrobial properties of lactones such as alterlactone. Due to the limited specific data on "this compound," the information presented here is based on the broader class of antimicrobial lactones and serves as a guide for future research.

Putative Mechanisms of Antimicrobial Action for Lactones

Lactones are thought to exert their antimicrobial effects through various mechanisms, primarily targeting cellular integrity and essential metabolic processes. The presence of reactive functional groups, such as α,β-unsaturated carbonyls, in many bioactive lactones allows them to interact with cellular nucleophiles, including amino acids and proteins, leading to cellular dysfunction.

Potential mechanisms include:

-

Cell Membrane Disruption: Lactones may intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell death.

-

Enzyme Inhibition: The electrophilic nature of some lactones allows them to form covalent adducts with sulfhydryl groups in the active sites of critical enzymes, thereby inactivating them. This can disrupt vital metabolic pathways.

-

Inhibition of Biofilm Formation: Some lactones have been shown to interfere with quorum sensing, a cell-to-cell communication system that regulates biofilm formation and virulence in many pathogenic bacteria.

-

Interference with Energy Metabolism: Disruption of the electron transport chain (ETC) and inhibition of ATP synthase are plausible mechanisms that would starve the cell of energy. While not extensively documented specifically for many lactones, these are common targets for natural antimicrobial compounds.

Quantitative Antimicrobial Activity of Altholactone

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for altholactone against various microorganisms. This data provides a baseline for understanding the potency and spectrum of activity for this class of compounds.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 50 | [1][2] |

| Staphylococcus aureus | ATCC 25392 | 50 | [1][2] |

| Enterococcus faecalis | ATCC 29212 | 50 | [1][2] |

| Escherichia coli | ATCC 35218 | >50 | [1][2] |

| Salmonella typhi | ATCC 14023 | >50 | [1][2] |

| Pseudomonas aeruginosa | ATCC 27853 | >50 | [1][2] |

| Candida albicans | ATCC 10231 | 50 | [1][2] |

| Cryptococcus neoformans | 128 | [3] | |

| Saccharomyces cerevisiae | 128 | [3] |

Experimental Protocols

The following protocols provide a framework for investigating the antimicrobial mechanism of action of a novel lactone.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

-

Test lactone compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a stock solution of the test lactone in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the lactone stock solution in the appropriate broth medium.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism in broth without lactone) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.[4]

Membrane Potential Assay

This assay assesses the ability of a compound to disrupt the bacterial membrane potential using a voltage-sensitive fluorescent dye.[5][6][7][8]

Materials:

-

Test lactone compound

-

Bacterial cells

-

Voltage-sensitive dye (e.g., DiSC3(5))

-

Buffer (e.g., PBS with glucose)

-

Fluorometer or fluorescence microscope

Protocol:

-

Grow bacterial cells to the mid-logarithmic phase and harvest by centrifugation.

-

Wash and resuspend the cells in the appropriate buffer.

-

Add the voltage-sensitive dye to the cell suspension and incubate to allow for dye uptake and fluorescence quenching.

-

Add the test lactone at various concentrations to the cell suspension.

-

Monitor the change in fluorescence over time. Depolarization of the cell membrane will cause the dye to be released from the cells, resulting in an increase in fluorescence.[9]

-

Include a known membrane-depolarizing agent (e.g., gramicidin) as a positive control.

ATP Synthesis Inhibition Assay

This assay measures the effect of a compound on the activity of ATP synthase, which can be assessed by quantifying ATP production.

Materials:

-

Test lactone compound

-

Bacterial cells or isolated mitochondria

-

ATP determination kit (e.g., luciferin/luciferase-based)

-

Lysis buffer

-

Luminometer

Protocol:

-

Expose bacterial cells or isolated mitochondria to the test lactone at various concentrations for a defined period.

-

Lyse the cells to release intracellular ATP.

-

Use an ATP determination kit to quantify the amount of ATP in the cell lysates according to the manufacturer's instructions.

-

A decrease in ATP levels in treated cells compared to untreated controls suggests inhibition of ATP synthesis.[10][11][12]

-

A known ATP synthase inhibitor (e.g., oligomycin) should be used as a positive control.[13]

Electron Transport Chain (ETC) Inhibition Assay

This assay evaluates the effect of a compound on the activity of the bacterial electron transport chain, often by measuring oxygen consumption.

Materials:

-

Test lactone compound

-

Bacterial cells

-

Oxygen electrode or a phosphorescent oxygen-sensitive probe

-

Respirometry chamber

-

Electron donor (e.g., glucose, succinate)

Protocol:

-

Harvest bacterial cells and resuspend them in a suitable respiration buffer.

-

Place the cell suspension in a sealed, temperature-controlled respirometry chamber equipped with an oxygen sensor.

-

Add an electron donor to initiate respiration and measure the basal oxygen consumption rate.

-

Add the test lactone at various concentrations and continue to monitor the oxygen consumption rate.

-

Inhibition of the ETC will result in a decrease in the rate of oxygen consumption.[14][15][16]

-

Use known ETC inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) as positive controls.

Visualizations

Caption: Proposed antimicrobial mechanisms of lactones.

Caption: Workflow for antimicrobial mechanism investigation.

References

- 1. Altholactone Displays Promising Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. biophysics.org [biophysics.org]

- 9. frontiersin.org [frontiersin.org]

- 10. 2.9. Mitochondrial ATP synthase inhibition assay [bio-protocol.org]

- 11. abcam.co.jp [abcam.co.jp]

- 12. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]

- 13. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. VetBact [vetbact.org]

In Vitro Cytotoxicity of Alterlactone: Application Notes and Protocols

Disclaimer: Due to the limited availability of specific in vitro cytotoxicity data for Alterlactone, this document provides comprehensive application notes and protocols based on the closely related and well-characterized sesquiterpene lactone, Alantolactone (ALT) . The methodologies and observed mechanisms are expected to be highly relevant for the study of this compound.

Introduction

Alantolactone, a natural sesquiterpene lactone, has demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro. Its anticancer activity is attributed to the induction of apoptosis, cell cycle arrest, and the modulation of multiple signaling pathways. These application notes provide a summary of the cytotoxic activity of Alantolactone and detailed protocols for its assessment in a laboratory setting.

Data Presentation: Cytotoxicity of Alantolactone

The cytotoxic effect of Alantolactone is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for Alantolactone vary across different cancer cell lines, indicating a degree of selectivity.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| 143B | Osteosarcoma | 4.251 | Not Specified |

| MG63 | Osteosarcoma | 6.963 | Not Specified |

| U2OS | Osteosarcoma | 5.531 | Not Specified |

| HeLa | Cervical Cancer | 20.76 | 24 |

| SiHa | Cervical Cancer | 37.24 | 24 |

| MCF-7 | Breast Cancer | 24.29 | 48 |

| SKOV-3 | Ovarian Cancer | 32 | 24 |

| SKOV-3 | Ovarian Cancer | 9.66 | 48 |

| SKOV-3 | Ovarian Cancer | 8.05 | 72 |

| PC-3 | Prostate Cancer | 3.063 | 24 |

| PC-3 | Prostate Cancer | 1.666 | 48 |

| PC-3 | Prostate Cancer | 1.557 | 72 |

Note: The IC50 values can vary depending on the experimental conditions, such as cell density, passage number, and the specific assay used.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Alantolactone (stock solution prepared in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Alantolactone in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted Alantolactone solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

Annexin V-FITC and PI double staining is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest the cells after treatment with Alantolactone for the desired time. For adherent cells, use trypsin to detach them.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4]

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[4] Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[4]

Visualizations

Experimental Workflow

Caption: Workflow for assessing Alantolactone's in vitro cytotoxicity.

Alantolactone-Induced Apoptosis Signaling Pathway

Caption: Alantolactone-induced apoptosis signaling cascade.[5][6][7]

References

- 1. Cytotoxicity assay [bio-protocol.org]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor activity of alantolactone in lung cancer cell lines NCI-H1299 and Anip973 - PubMed [pubmed.ncbi.nlm.nih.gov]

Alterlactone as a Radical Scavenger: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

To facilitate the analysis and comparison of the radical scavenging potential of alterlactone, all quantitative data should be summarized in a structured format. The following table is a template for presenting the 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to scavenge 50% of the free radicals.

Table 1: Radical Scavenging Activity of this compound (Example Data)

| Assay | Radical Scavenged | This compound IC50 (µM) | Positive Control (e.g., Ascorbic Acid) IC50 (µM) |

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | Data to be determined | Data to be determined |

| ABTS Assay | ABTS radical cation (ABTS•+) | Data to be determined | Data to be determined |

| Hydroxyl Radical Assay | Hydroxyl radical (•OH) | Data to be determined | Data to be determined |

| Superoxide Radical Assay | Superoxide anion (O2•−) | Data to be determined | Data to be determined |

| Note: The data in this table is illustrative. Actual values must be determined experimentally. |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[2] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Reagents and Materials:

-

This compound

-